(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a chemical compound classified as a piperazine derivative. This compound features a benzyl group attached to the nitrogen atom of the piperazine ring, along with two carboxylate groups at the 1 and 2 positions of the piperazine structure. The molecular formula for this compound is , and it has a molecular weight of approximately 278.3 g/mol .
This compound is cataloged under several identifiers, including the CAS number 1217598-28-1. It is recognized in various chemical databases and resources, such as PubChem and ChemicalBook. The structural uniqueness of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate arises from its specific stereochemistry and functional groups, which influence its reactivity and potential applications in scientific research .
The synthesis of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate can be achieved through several methods, typically involving the condensation of appropriate precursors that include a piperazine derivative and benzyl esters or related compounds.
Technical Details:
A detailed synthetic route might involve:
The molecular structure of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate can be represented as follows:
The InChI key for this compound is HOLPEQRNMJTIIX-GFCCVEGCSA-N . The three-dimensional conformation can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
(R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
The hazard classification indicates potential risks associated with handling this compound, including irritation and toxicity concerns .
(R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate has potential applications in:
The unique structural properties make it a candidate for further exploration in drug design and development processes .
The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds with multiple substituents. The base structure is piperazine, a six-membered diazacycloalkane. The substituents at nitrogen atoms are specified through locants: the benzyloxycarbonyl group (C₆H₅CH₂OCO-) at position 1 and the methyloxycarbonyl group (CH₃OCO-) at position 2. Consequently, the complete systematic name is (R)-1-(Benzyloxycarbonyl)-2-(methoxycarbonyl)piperazine. This naming reflects the carbamate protections, which are crucial for differentiating the reactivity of the two nitrogen atoms during synthetic manipulations. The benzyl group (Bn) serves as an acid-labile protecting group removable via hydrogenolysis, while the methyl ester offers an orthogonal deprotection strategy through base hydrolysis. This differential protection strategy is fundamental to the compound’s role in sequential functionalization approaches for synthesizing unsymmetrically substituted piperazine pharmaceuticals [1] [3].
The stereogenic center at carbon 3 of the piperazine ring dictates the compound’s three-dimensional orientation and biological interactions. The (R) designation specifies the absolute configuration according to Cahn-Ingold-Prelog priority rules, where substituents around the chiral carbon follow a clockwise arrangement when the lowest-priority group faces away from the observer. This configuration is not merely a structural detail but a critical determinant of molecular recognition in biological systems. Enantioselective synthesis techniques—including chiral resolution of precursors, asymmetric hydrogenation, or enzymatic desymmetrization—are essential for obtaining this enantiomer in optically pure form. Studies indicate that the (R)-enantiomer often exhibits distinct pharmacokinetic and binding properties compared to its (S)-counterpart in receptor-based assays, justifying the need for stereochemically controlled synthesis protocols [8] [3].
The molecular composition of this compound is defined by the formula C₁₄H₁₈N₂O₄, representing fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This formula accounts for the benzyl moiety (C₇H₇-), the methyl ester (-CO₂CH₃), and the piperazine core with two carbonyl functionalities. The calculated molecular weight is 278.31 g/mol, derived from the atomic masses: carbon (12.01 × 14), hydrogen (1.008 × 18), nitrogen (14.01 × 2), and oxygen (16.00 × 4). For the hydrochloride salt form (CAS# 392332-17-1), the formula extends to C₁₄H₁₉ClN₂O₄ with a molecular weight of 314.77 g/mol, incorporating an additional hydrogen and chlorine atom from protonation and chloride counterion formation [3].
Table 1: Molecular Properties of (R)-1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate
Property | Value |
---|---|
IUPAC Name | (R)-1-(Benzyloxycarbonyl)-2-(methoxycarbonyl)piperazine |
Molecular Formula (Base) | C₁₄H₁₈N₂O₄ |
Molecular Weight (Base) | 278.31 g/mol |
Molecular Formula (HCl Salt) | C₁₄H₁₉ClN₂O₄ |
Molecular Weight (HCl Salt) | 314.77 g/mol |
SMILES Notation (Base) | O=C(N1C(C(OC)=O)CNCC1)OCC2=CC=CC=C2 |
CAS Number (HCl Salt) | 392332-17-1 |
The SMILES notation O=C(N1C(C(OC)=O)CNCC1)OCC2=CC=CC=C2 encodes the connectivity: the piperazine ring (N1CCNCC1) bears a methoxycarbonyl group [C(OC)=O] at position 2 and a benzyloxycarbonyl moiety [OCC2=CC=CC=C2] at position 1. This linear notation facilitates computational chemistry applications and database searches [3].
Initial synthetic approaches to protected piperazine derivatives relied on classical N-alkylation of piperazine scaffolds. The foundational method involved reacting piperazine with benzyl chloride in ethanol at 65°C to yield 1-benzylpiperazine, followed by fractional crystallization of dihydrochloride salts to isolate the monoalkylated product. This strategy exploited the differential solubility of piperazine dihydrochloride, 1-benzylpiperazine dihydrochloride, and 1,4-dibenzylpiperazine salts. While effective for unsubstituted piperazines, this method proved inadequate for stereoselective synthesis or introduction of carboxylate protections at specific ring positions [7].
The advent of carboxylation techniques addressed these limitations. Early routes introduced carbamate protections via reactions with chloroformates—benzyl chloroformate (Cbz-Cl) or methyl chloroformate—in the presence of bases like triethylamine. However, these methods lacked regioselectivity, producing mixtures of 1,2-, 1,3-, and 1,4-dicarboxylated isomers. A breakthrough came with the use of 1-carbethoxypiperazine as a key intermediate, where one nitrogen was temporarily protected with an ethyl carbamate group, enabling mono-functionalization at the adjacent nitrogen. Alkylation with benzyl halides followed by deprotection yielded 1-benzylpiperazine precursors, which could be asymmetrically carboxylated. Despite their utility, these multi-step sequences suffered from moderate yields and insufficient stereocontrol, necessitating chromatographic separation of racemates—a significant bottleneck for large-scale applications [4] [7].
The demand for enantiopure piperazines drove innovations in asymmetric catalysis and chiral resolution. One pivotal advancement involved the chiral resolution of N-benzyl-3-methyl-4-piperidone precursors using diastereomeric salt formation with tartaric acid derivatives. The resolved ketone underwent cis-selective reduction with hydride reagents (e.g., NaBH₄ in methanol) to furnish the corresponding alcohol diastereomer. Subsequent Mitsunobu inversion with phthalimide and diethyl azodicarboxylate (DEAD) installed the amine functionality with the desired (R)-configuration. This sequence delivered (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine—a direct precursor to the title compound—in high enantiomeric excess (>99% ee) and multigram quantities. The scalability of this route stemmed from recoverable resolution agents and crystallization-based purification, avoiding costly chromatography [8].
Parallel innovations exploited reductive cyclization of dioxime intermediates derived from Michael additions. Primary amines reacted with nitrosoalkene precursors to form bis(oximinoalkyl)amines, which underwent stereoselective hydrogenation over palladium or nickel catalysts. This methodology proved versatile for constructing 2,6-disubstituted piperazines with cis-stereochemistry—a challenging motif for traditional methods. The use of heterogeneous catalysts (Pd/C, Raney Ni) under hydrogen pressure (40 bar) enabled efficient cyclization while preserving acid-sensitive benzyl groups. For the target (R)-enantiomer, chiral auxiliaries or enantioselective hydrogenation catalysts were integrated into this framework, achieving stereocontrol without resolution steps [6].
Table 2: Milestones in Stereoselective Synthesis of Protected Piperazines
Synthetic Strategy | Key Features | Limitations Overcome |
---|---|---|
Classical N-Alkylation & Fractional Crystallization | Utilized solubility differences of dihydrochloride salts; no dibenzylated byproduct | Low regioselectivity; absence of stereocontrol |
Carbethoxypiperazine Intermediate | Temporary carbamate protection enabled mono-N-functionalization | Multi-step sequence; racemization at unsubstituted carbons |
Chiral Resolution & Mitsunobu Inversion | Diastereomeric salt resolution; stereoinversion at C4 center | Scalable to >100g; >99% ee achieved |
Dioxime Reductive Cyclization | Michael addition to nitrosoalkenes; cis-selective hydrogenation | Access to 2,6-disubstituted cis-piperazines |
Contemporary routes emphasize atom economy and catalytic stereocontrol. Transition-metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives bearing piperazine fragments has emerged as a direct method for installing chiral centers. Chiral phosphine ligands (e.g., BINAP, DuPhos) complexed to rhodium or ruthenium enable enantioselective reduction of enol ester precursors, yielding the desired (R)-configured products with exceptional optical purity. These advances highlight the progression from empirical separation techniques to rationally designed stereoselective syntheses, positioning (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate as a versatile chiral building block in pharmaceutical manufacturing [6] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3